

Boc-Tyr(Bzl)-aldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Tyr(Bzl)-aldehyde*

Cat. No.: *B558043*

[Get Quote](#)

Technical Guide: Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as **Boc-Tyr(Bzl)-aldehyde**, is a protected amino aldehyde of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a Boc-protected amine and a benzyl-protected phenol, makes it a valuable chiral building block for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and carbon-carbon bond formation. This guide provides a comprehensive overview of the known chemical properties and synthetic considerations for **Boc-Tyr(Bzl)-aldehyde**.

Chemical and Physical Properties

Quantitative data for **Boc-Tyr(Bzl)-aldehyde** is not extensively reported in publicly available literature. A safety data sheet for the compound indicates that many of its physicochemical properties have not been determined.^[1] The available information is summarized below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[2]
Molecular Weight	355.43 g/mol	[2]
CAS Number	82689-15-4	[1] [2]
Appearance	Not available	
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Solubility	Not available	[1]
Purity	≥95% (as offered by some suppliers)	

Note: The closely related carboxylic acid, Boc-Tyr(Bzl)-OH (CAS 2130-96-3), is a well-characterized white to off-white powder with a melting point of 110-112 °C.[\[3\]](#) Due to the structural similarity, it can be inferred that **Boc-Tyr(Bzl)-aldehyde** is likely a solid at room temperature. However, experimental verification is required.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) specifically for **Boc-Tyr(Bzl)-aldehyde** is not readily available in the public domain. Spectroscopic data for the parent carboxylic acid, Boc-Tyr(Bzl)-OH, is available and can serve as a reference for the core molecular scaffold.[\[4\]](#)[\[5\]](#)

Synthesis

A specific, detailed experimental protocol for the synthesis of **Boc-Tyr(Bzl)-aldehyde** is not available in the searched literature. However, a general and common method for the preparation of N-protected amino aldehydes is the reduction of the corresponding N-protected amino acid or one of its activated derivatives (e.g., Weinreb amide, ester).

Representative Experimental Protocol: Reduction of an Activated Carboxylic Acid Derivative

This protocol is a generalized procedure and would require optimization for the specific synthesis of **Boc-Tyr(Bzl)-aldehyde**.

Step 1: Activation of Boc-Tyr(Bzl)-OH

The starting material, Boc-Tyr(Bzl)-OH, is first converted to an activated species, such as a Weinreb amide or an N-hydroxysuccinimide (NHS) ester, to facilitate controlled reduction to the aldehyde.

- Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride or N-hydroxysuccinimide, a coupling agent (e.g., EDC, DCC), a base (e.g., triethylamine, diisopropylethylamine), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
- Procedure:
 - Dissolve Boc-Tyr(Bzl)-OH in the chosen solvent.
 - Add the activating agent (e.g., N,O-dimethylhydroxylamine hydrochloride and base, or NHS).
 - Add the coupling agent portion-wise at 0 °C.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
 - Work up the reaction mixture to isolate the activated intermediate.

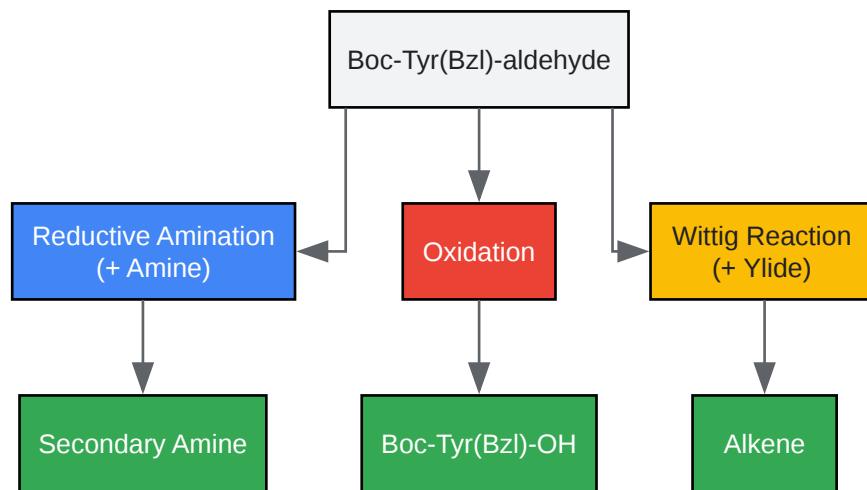
Step 2: Reduction to **Boc-Tyr(Bzl)-aldehyde**

The activated intermediate is then reduced to the aldehyde using a suitable reducing agent.

- Materials: The activated Boc-Tyr(Bzl)-OH derivative, a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LAH) - use with caution), and an appropriate anhydrous solvent (e.g., toluene, tetrahydrofuran).
- Procedure:

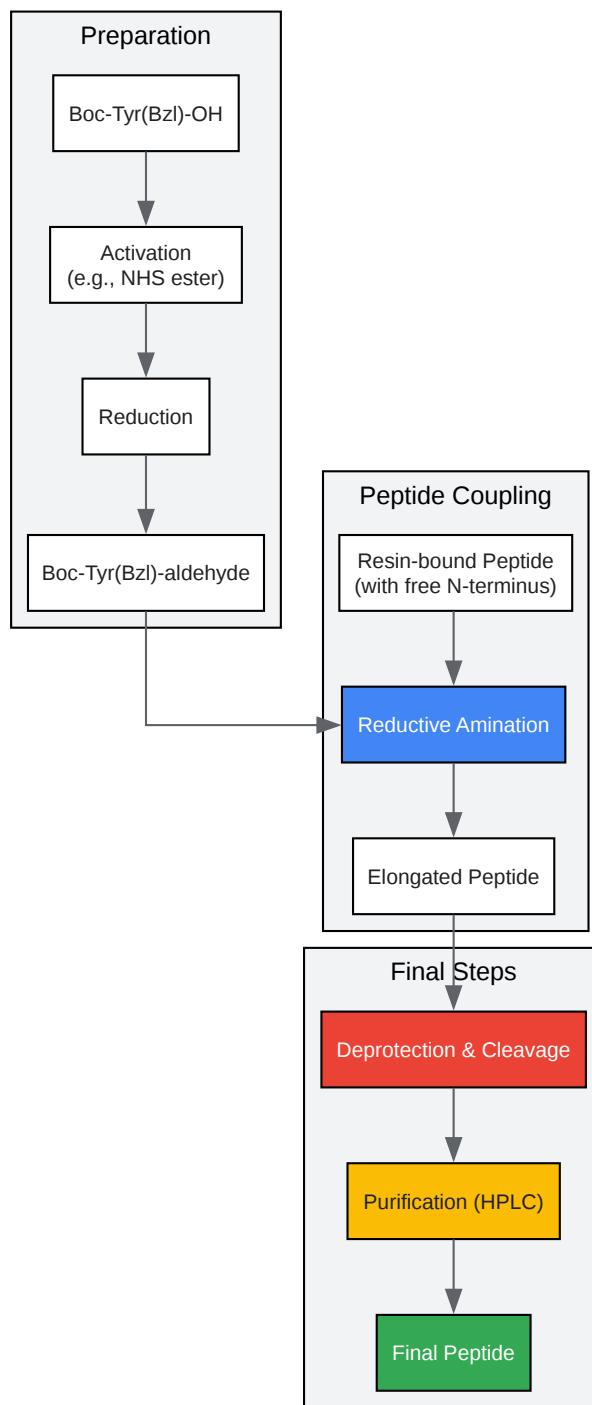
- Dissolve the activated intermediate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add the reducing agent dropwise.
- Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).
- Quench the reaction carefully with an appropriate reagent (e.g., methanol, Rochelle's salt solution).
- Perform an aqueous workup to extract the product.
- Purify the crude product by column chromatography to obtain **Boc-Tyr(Bzl)-aldehyde**.

Applications in Drug Development


Boc-Tyr(Bzl)-aldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.^[4] Its utility stems from the presence of a reactive aldehyde group on a chiral, protected amino acid scaffold.

- Peptidomimetics: The aldehyde can be used in reductive amination reactions to form peptide bonds or modified peptide bonds, leading to the synthesis of peptidomimetics with improved stability and pharmacological properties.
- Enzyme Inhibitors: The electrophilic nature of the aldehyde makes it a potential warhead for covalent inhibitors of enzymes, particularly proteases.
- Chiral Synthesis: It serves as a chiral starting material for the synthesis of more complex molecules where the stereochemistry at the alpha-carbon is crucial for biological activity.

Signaling Pathways and Experimental Workflows


The following diagrams illustrate the general synthetic utility of **Boc-Tyr(Bzl)-aldehyde** and a typical workflow for its use in peptide synthesis.

Synthetic Utility of Boc-Tyr(Bzl)-aldehyde

[Click to download full resolution via product page](#)

Caption: Synthetic transformations of **Boc-Tyr(Bzl)-aldehyde**.

Workflow for Peptide Synthesis using Boc-Tyr(Bzl)-aldehyde Derivative

[Click to download full resolution via product page](#)

Caption: General workflow for incorporating a **Boc-Tyr(Bzl)-aldehyde** derived moiety into a peptide.

Safety and Handling

As with any chemical reagent, **Boc-Tyr(Bzl)-aldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[\[1\]](#)

Conclusion

Boc-Tyr(Bzl)-aldehyde is a potentially valuable chiral building block for organic synthesis, particularly in the field of drug discovery. However, there is a notable lack of comprehensive public data on its specific chemical and physical properties. This guide has summarized the available information and provided a representative synthetic approach. Further experimental characterization of this compound is warranted to fully explore its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BOC-TYR(BZL)-ALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 2. BOC-TYR(BZL)-ALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Boc-Tyr(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR [m.chemicalbook.com]
- 5. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Boc-Tyr(Bzl)-aldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558043#boc-tyr-bzl-aldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com